molecular formula C10H10N4O2S B1682646 Sulfadiazine CAS No. 68-35-9

Sulfadiazine

Cat. No.: B1682646
CAS No.: 68-35-9
M. Wt: 250.28 g/mol
InChI Key: SEEPANYCNGTZFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for binding to the enzyme, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the proper processing of PABA, which is essential for folic acid synthesis . This leads to a decrease in the production of folic acid, which is necessary for bacterial growth and reproduction .

Pharmacokinetics

This compound is rapidly and extensively absorbed from the gut and is 20 to 55% bound to plasma proteins . Its elimination half-life is 7-12 hours . This compound can cross the placenta, achieving blood concentrations in the fetus of 50 to 90% of those in the mother . It also achieves high concentrations in breast milk (20% of plasma) .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By inhibiting the synthesis of folic acid, this compound prevents bacteria from growing and reproducing effectively . This makes it an effective treatment for a variety of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of pus can inhibit its antibacterial action . The degradation of this compound can be influenced by factors such as temperature, pH, and the presence of certain ions .

Properties

IUPAC Name

4-amino-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044130
Record name Sulfadiazine
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Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfadiazine
Source Human Metabolome Database (HMDB)
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Solubility

6.01e-01 g/L
Record name Sulfadiazine
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Mechanism of Action

Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Record name Sulfadiazine
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CAS No.

68-35-9
Record name Sulfadiazine
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Record name Sulfadiazine [USP:INN:BAN:JAN]
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Record name Benzenesulfonamide, 4-amino-N-2-pyrimidinyl-
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Record name Sulfadiazine
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Record name Sulfadiazine
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Record name SULFADIAZINE
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Record name Sulfadiazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An aqueous solution consisting of 0.5 g sodium sulfadiazine, 0.5 ml ethyl alcohol, 13 ml of 20% sodium sulfate and 20 ml of 5% gelatin (type B: acid processed) was titrated, while under constant agitation with a magnetic stirrer, with 18.4 ml of 0.1N hydrochloric acid solution. This procedure resulted in a white suspension of microencapsulated sulfadiazine particles. The suspension was then stirred for an additional 15 minutes, following which it was poured into 200 ml of cold (5° C.) 7% sodium sulfate solution, and stirred for 30 minutes at ice-bath temperature. This procedure caused gelling of the liquid gelatin shell of the microcapsules. The entire process was monitored by observation of samples in the optical microscope. The microcapsules were of assymetric appearance and of a size less than 10 μm.
Name
sodium sulfadiazine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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